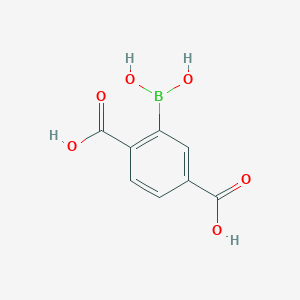

2-(Dihydroxyboryl)terephthalic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

High-Performance Hydroxyl Modified PBO Fiber

2-HTA serves as the monomer for hydroxyl modified poly(p-phenylenebenzobisoxazole) (HPBO) fiber. These fibers exhibit exceptional mechanical properties (stiffness, strength, and toughness), high thermal stability, and light weight. HPBO fibers find applications in automotive and aerospace composites, body armor, and sports equipment .

Fluorescent Probe for Reactive Oxygen Species (ROS) Detection

In research related to reactive oxygen species (ROS), 2-HTA plays a crucial role. When irradiated with UV light (λ=310 nm), 2-HTA emits fluorescence at λ=425 nm. This property allows it to be used as a probe for detecting ROS in biological systems .

CO2 Fixation and Sustainable Synthesis

The biosynthesis of 2-HTA involves the enzymatic Kolbe–Schmitt reaction, which carboxylates phenolic substrates using bicarbonate/CO2. This process allows for the de novo production of 2-HTA from glucose, demonstrating the potential of hydroxybenzoate (de)carboxylase to create terephthalic acid derivatives with CO2 fixation. This sustainable approach contributes to reducing atmospheric CO2 levels .

Catalysis and Metal-Organic Frameworks (MOFs)

2-HTA can serve as a ligand in MOFs, leading to unique structures with potential catalytic applications. Researchers investigate its role in heterogeneous catalysis, gas storage, and separation processes.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(Dihydroxyboryl)terephthalic acid (2-HTA) is the hydroxyl radical (•OH). This compound is used as a probe to monitor the formation of •OH radicals . The •OH radical plays a crucial role in various atmospheric and surface water processes, and is considered a strong oxidant .

Mode of Action

2-HTA interacts with the •OH radical through a process known as the Kolbe–Schmitt reaction . This reaction involves the carboxylation of phenolic substrates to generate hydroxybenzoic acids with bicarbonate/CO2 . The interaction between 2-HTA and the •OH radical results in the formation of 2-hydroxyterephthalic acid, which is strongly fluorescent .

Biochemical Pathways

The biosynthesis of 2-HTA is achieved by the innovative application of hydroxybenzoic acid (de)carboxylases to carboxylate 3-hydroxybenzoic acid (3-HBA) at the para-position of the benzene carboxyl group . This process is known as the enzymatic Kolbe–Schmitt reaction . De novo synthesis of 2-HTA has been achieved, using glucose as a raw material to generate shikimic acid, chorismic acid, and 3-HBA, and finally 2-HTA .

Pharmacokinetics

It’s known that the compound exhibits ph/gsh dual-responsive drug release behaviors and multienzymatic activities . More research is needed to fully understand the ADME properties of 2-HTA and their impact on its bioavailability.

Result of Action

The result of the action of 2-HTA is the formation of 2-hydroxyterephthalic acid, which is strongly fluorescent . This fluorescence facilitates detection limits as low as 2 nM , making it a useful tool for monitoring the formation of •OH radicals .

Propriétés

IUPAC Name |

2-boronoterephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIXYJVUCLHUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boronoterephthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-diphenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067615.png)

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)

![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)

![(11aR)-3,7-Bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin](/img/structure/B3067626.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)